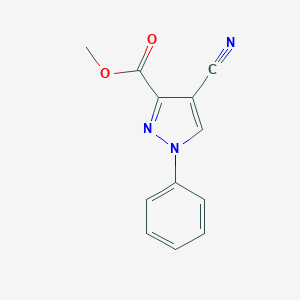![molecular formula C19H16ClN3O3S2 B283109 Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, commonly known as SP-4-3, is a chemical compound that belongs to the class of spirocyclic compounds. SP-4-3 has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of SP-4-3 is not fully understood. However, it has been reported to exert its anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. SP-4-3 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune response. The antibacterial activity of SP-4-3 is attributed to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
SP-4-3 has been reported to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid clearance from the body. However, further studies are needed to determine the long-term effects of SP-4-3 on human health.
Vorteile Und Einschränkungen Für Laborexperimente
SP-4-3 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its activity and selectivity. However, the limitations of SP-4-3 include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of SP-4-3. One of the potential applications of SP-4-3 is in the development of novel anti-cancer drugs. Further studies are needed to determine the optimal dosage and administration route of SP-4-3 for the treatment of cancer. Additionally, the mechanism of action of SP-4-3 needs to be further elucidated to understand its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, the synthesis of SP-4-3 can be optimized to improve its yield and reduce the cost of production.
In conclusion, SP-4-3 is a promising compound that has potential applications in the field of medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-bacterial activities make it an attractive candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action and potential applications of SP-4-3.
Synthesemethoden
SP-4-3 can be synthesized using a multi-step reaction sequence involving the condensation of 4-chlorobenzaldehyde, phenylhydrazine, and carbon disulfide, followed by the reaction with ethyl acetoacetate and ammonium acetate. The final product is obtained after purification using column chromatography. The synthesis method of SP-4-3 has been reported in several research studies, and the yield of the product can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
SP-4-3 has shown promising results in various scientific research studies. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. SP-4-3 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have a potent inhibitory effect on the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, SP-4-3 has shown antibacterial activity against several strains of gram-positive and gram-negative bacteria.
Eigenschaften
Molekularformel |
C19H16ClN3O3S2 |
|---|---|
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
ethyl 4-(4-chlorophenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-2-26-18(25)17-21-23(15-10-8-13(20)9-11-15)19(28-17)22(16(24)12-27-19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
WTPUWJLYLMUTKH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)
![Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)
![Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)

![6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)
![1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283049.png)